2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is a complex organic compound that features a benzene ring substituted with two ester groups The compound is characterized by the presence of a 4-methylcyclohexyl group and a 2,2,3,3-tetrafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 4-methylcyclohexanol, and 2,2,3,3-tetrafluoropropanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The presence of fluorine atoms may enhance its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Uniqueness
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is unique due to the presence of both a 4-methylcyclohexyl group and a 2,2,3,3-tetrafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atoms enhance its lipophilicity and potential biological activity.
Properties
IUPAC Name |
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4O4/c1-11-6-8-12(9-7-11)26-16(24)14-5-3-2-4-13(14)15(23)25-10-18(21,22)17(19)20/h2-5,11-12,17H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUKDJXKWMJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.